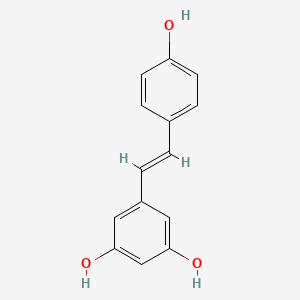

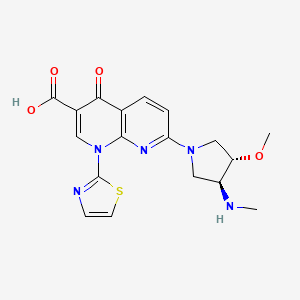

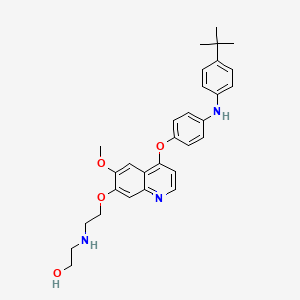

![molecular formula C21H27N7O3 B1683982 (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol CAS No. 937174-76-0](/img/structure/B1683982.png)

(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Vue d'ensemble

Description

GSK690693 is an ATP-competitive, pan-Akt kinase inhibitor with IC50 values of 2, 13, and 9 nM for Akt1, 2, and 3, respectively. It also inhibits other members of the AGC kinase family, including AMPK, DAPK3, PAKs, PKA, PKC, PKG, and PrkX (IC50 values range from 2-81 nM). By preventing the phosphorylation of downstream Akt substrates, GSK690693 has been shown to inhibit proliferation and to induce apoptosis in various human tumor cells in vitro and in xenografts in immunocompromised mice.

GSK690693 is a pan-AKT kinase inhibitor, is also a n aminofurazan-derived inhibitor of Akt kinases with potential antineoplastic activity. Pan-AKT kinase inhibitor GSK-690693 binds to and inhibits Akt kinases 1, 2, and 3, which may result in the inhibition of protein phosphorylation events downstream from Akt kinases in the PI3K/Akt signaling pathway, and, subsequently, the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. In addition, this agent may inhibit other protein kinases including protein kinase C (PKC) and protein kinase A (PKA). As serine/threonine protein kinases which are involved in a number of biological processes, AKT kinases promote cell survival by inhibiting apoptosis and are required for glucose transport. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Applications De Recherche Scientifique

AKT Kinase Inhibitor

GSK690693 is a novel ATP competitive AKT kinase inhibitor that inhibits all 3 AKT kinases with IC50s of 2, 13 and 9 nM against AKT-1, 2 and 3, respectively . The AKT family consists of three isoforms (AKT1, 2, and 3) and is responsible for phosphorylating a wide variety of targets involved in cellular metabolism, cell survival, cell-cycle progression and cell growth .

Anti-Tumor Activity

GSK690693 has potent anti-tumor activity. It inhibits proliferation and induces apoptosis in a subset of tumor cells with potency that is consistent with intracellular inhibition of AKT kinase activity . This suggests that GSK690693 could be a potential therapeutic agent for cancer treatment.

Combination Therapy

When GSK690693 is combined with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, a strong additive effect is observed in a variety of tumor cells . This indicates that GSK690693 could be used in combination with other drugs to enhance its anti-cancer effects.

Regulation of Protein Phosphorylation

In vitro, GSK690693 causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40 and Forkhead (FOXO1/FOXO3a) . This demonstrates the functional effect of AKT inhibition.

Regulation of Transcription Factors

Treatment of tumor cells with GSK690693 leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein . This suggests that GSK690693 could regulate the activity of transcription factors and thereby influence gene expression.

In Vivo Anti-Tumor Activity

A single intraperitoneal (IP) administration of GSK690693 inhibits GSK3β phosphorylation in SCID mice bearing BT474 breast tumor xenografts in a dose and time-dependent manner . GSK690693 treatment (once daily for 21 days) produces significant anti-tumor activity in mice bearing established human SK-OV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts . This suggests that GSK690693 could be effective in treating various types of cancers in vivo.

Propriétés

IUPAC Name |

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239551 | |

| Record name | GSK-690693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol | |

CAS RN |

937174-76-0 | |

| Record name | GSK 690693 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-690693 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-690693 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-690693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 937174-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-690693 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of GSK690693?

A1: GSK690693 is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]

Q2: How does GSK690693 interact with AKT?

A2: GSK690693 binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]

Q3: What are the downstream consequences of AKT inhibition by GSK690693?

A3: GSK690693 inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:

- Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]

- Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []

- Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]

- Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of GSK690693. []

- Induction of apoptosis: GSK690693 promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]

Q4: Does GSK690693 inhibit other kinases besides AKT?

A4: While highly selective for AKT isoforms, GSK690693 can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for GSK690693. []

Q5: In which cancer types has GSK690693 demonstrated preclinical efficacy?

A5: Preclinical studies have shown promising anti-tumor activity of GSK690693 in various cancer models, including:

- Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]

- Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to GSK690693. [, ]

- Prostate cancer: GSK690693 demonstrated efficacy in models with activated AKT signaling. [, , ]

- Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to GSK690693. [, ]

- Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []

- Nasopharyngeal carcinoma: GSK690693 enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []

- Non-small cell lung cancer: Synergistic effects were observed when GSK690693 was combined with the mTOR inhibitor temsirolimus. []

Q6: Are there any known mechanisms of resistance to GSK690693?

A6: Yes, several mechanisms have been identified, including:

- Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]

- Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining GSK690693 with MEK inhibitors might overcome this. []

- Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]

Q7: What is the role of autophagy in response to GSK690693 treatment?

A7: GSK690693 can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining GSK690693 with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]

Q8: What is known about the pharmacokinetics of GSK690693?

A8:

- Administration: GSK690693 can be administered intravenously (IV) or intraperitoneally (IP). [, ]

- Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []

- Distribution: GSK690693 has been shown to effectively penetrate tumor tissue. []

Q9: Does GSK690693 affect glucose metabolism?

A9: Yes, GSK690693 can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate GSK690693-induced hyperglycemia in preclinical models. [, ]

Q10: Are there any known biomarkers that predict response to GSK690693?

A10:

- PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to GSK690693 in certain cancer types like breast cancer, but not in others like colon cancer. []

- RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to GSK690693, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []

- ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to GSK690693. []

- Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including GSK690693, in head and neck cancers. []

Q11: What are the potential future directions for GSK690693 research?

A11:

- Combination therapies: Further investigation of GSK690693 in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]

- Biomarker development: Identifying and validating reliable biomarkers to predict response to GSK690693 will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]

- Overcoming hyperglycemia: Research into strategies to manage GSK690693-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]

- Clinical trials: While early clinical trials have been conducted, further investigation of GSK690693 in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

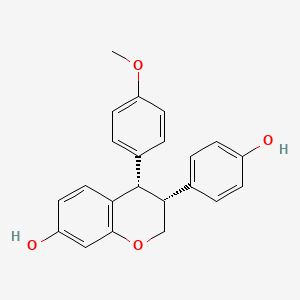

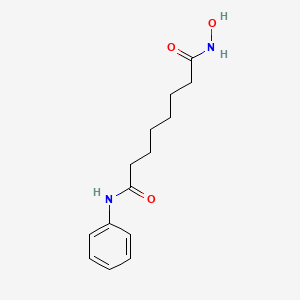

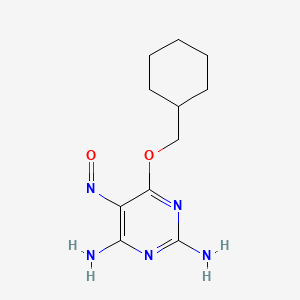

![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)

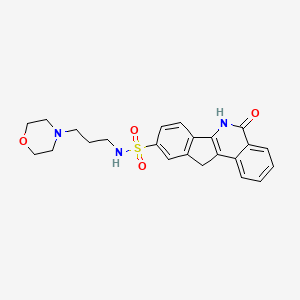

![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)